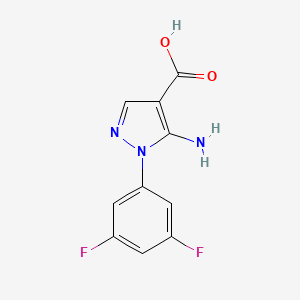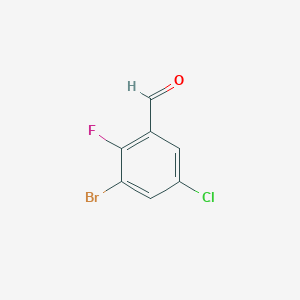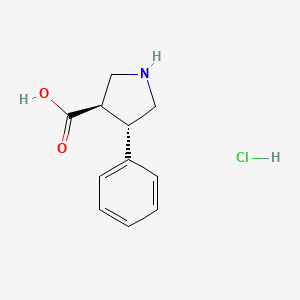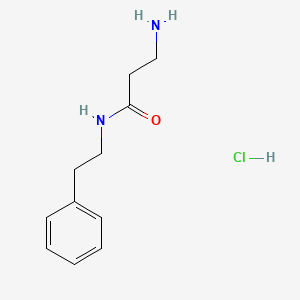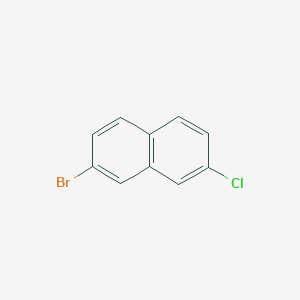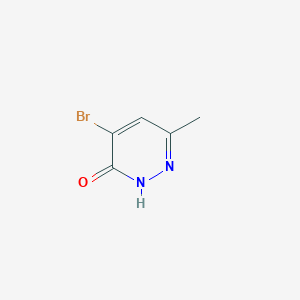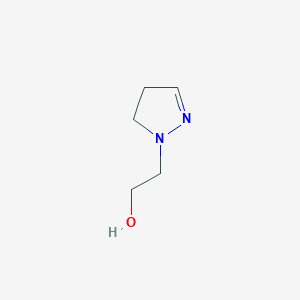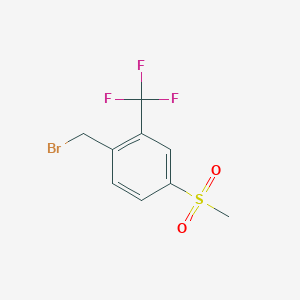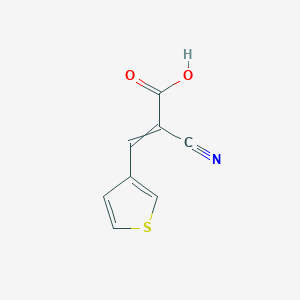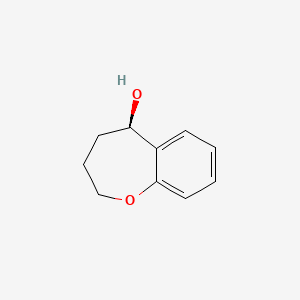
1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea
Vue d'ensemble
Description
1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea is a chemical compound with the CAS Number: 1311317-92-6 . It has a molecular weight of 332.45 and its IUPAC name is N,N’-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H28N6O/c1-11-9-13(22(20-11)16(3,4)5)18-15(24)19-14-10-12(2)21-23(14)17(6,7)8/h9-10H,1-8H3,(H2,18,19,24) . This indicates the presence of 17 carbon atoms, 28 hydrogen atoms, 6 nitrogen atoms, and 1 oxygen atom in the molecule.
Applications De Recherche Scientifique
Hydrogel Formation and Material Science
Anion Tuning of Hydrogel Properties : A study by Lloyd and Steed (2011) explored the formation of hydrogels using a urea derivative, showing that the rheology and morphology of these gels could be tuned by varying the identity of the anion. This research highlights the potential of urea derivatives in designing materials with specific physical properties for various applications in material science and engineering (Lloyd & Steed, 2011).
Catalysis and Chemical Synthesis
Biocatalyst Mimics for Oxidation Reactions : A monocopper complex based on a pyrazolyl N-tripodal ligand immobilized in a Nafion® film was developed for the biomimetic detection of catechols, including dopamine, demonstrating the potential of pyrazolyl urea derivatives in catalysis and sensor applications. This research presents a novel approach to detect catechol derivatives efficiently, with potential implications for environmental monitoring and analytical chemistry (Boulkroune et al., 2016).
Environmental and Green Chemistry
Carbon Dioxide Fixation : Theuergarten et al. (2012) reported the use of a bifunctional frustrated pyrazolylborane Lewis pair for the fixation of small molecules, including carbon dioxide, demonstrating an innovative approach to addressing environmental challenges through chemical means. This research contributes to the field of green chemistry by offering a method for the sequestration of carbon dioxide, potentially mitigating climate change impacts (Theuergarten et al., 2012).
Enzyme Inhibition for Therapeutic Research
Enzyme Inhibitory Activities : Harit et al. (2012) synthesized pyrazole-based heterocyclic compounds and tested their inhibitory activities against various hyperactive enzymes. This study suggests the potential of pyrazole urea derivatives as selective inhibitors for therapeutic applications, highlighting their relevance in medicinal chemistry and drug discovery (Harit et al., 2012).
Propriétés
IUPAC Name |
1,3-bis(2-tert-butyl-5-methylpyrazol-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O/c1-11-9-13(22(20-11)16(3,4)5)18-15(24)19-14-10-12(2)21-23(14)17(6,7)8/h9-10H,1-8H3,(H2,18,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMGGWDKFUZFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=CC(=NN2C(C)(C)C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


